4-Imino-5-methylimidazolidin-2-one

Physicochemical Properties Lipophilicity Drug Discovery

Researchers targeting CNS indications face poor BBB penetration with creatinine-based scaffolds. 4-Imino-5-methylimidazolidin-2-one (CAS 1540948-57-9) solves this: its 16-fold higher lipophilicity (XLogP3 -0.6 vs -1.8) enhances passive membrane permeability. • Differentiated 3-HBD pattern enables novel IMPDH binding interactions inaccessible to 2-imino analogs. • Defined 4-imino oxidative sensitivity permits selective hydrolysis to hydantoins for bicyclic/spirocyclic diversification. • Supplied at 95% purity with full QA documentation; ships ambient from US stock.

Molecular Formula C4H7N3O
Molecular Weight 113.12 g/mol
Cat. No. B13249189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Imino-5-methylimidazolidin-2-one
Molecular FormulaC4H7N3O
Molecular Weight113.12 g/mol
Structural Identifiers
SMILESCC1C(=NC(=O)N1)N
InChIInChI=1S/C4H7N3O/c1-2-3(5)7-4(8)6-2/h2H,1H3,(H3,5,6,7,8)
InChIKeyHGHGYCVXQBIEEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Imino-5-methylimidazolidin-2-one: Heterocyclic Scaffold for Drug Discovery


4-Imino-5-methylimidazolidin-2-one (CAS 1540948-57-9) is a small-molecule heterocyclic compound belonging to the imidazolidin-2-one class, defined by its specific substitution pattern—an imino group at the 4-position and a methyl group at the 5-position [1]. This compound acts as a critical regioisomer of the well-known metabolite creatinine (2-imino-1-methylimidazolidin-4-one), and its distinct arrangement of functional groups underpins a unique set of physicochemical properties and chemical reactivities, which are essential for its utility in medicinal chemistry and as a synthetic building block [2].

Regioisomer

4-imino-5-methyl isomer of creatinine; distinct substitution pattern

Scaffold role

Heterocyclic building block for medicinal chemistry and probe design

Property shift

Higher lipophilicity and H-bond donor count vs creatinine; supports permeability and binding exploration

4-Imino-5-methylimidazolidin-2-one: Not Interchangeable with Other Imidazolidinones


The IUPAC name 4-imino-5-methylimidazolidin-2-one specifies a unique regiochemistry that cannot be replicated by its closest structural analogs, such as creatinine or hydantoin. A change in the position of the imino and methyl groups fundamentally alters the compound's computed partition coefficient (XLogP3), hydrogen-bonding capacity, and chemical reactivity, particularly under hydrolytic conditions. These properties are not merely descriptive but directly dictate experimental behavior, such as solubility, membrane permeability, and stability in biological assays. Consequently, substituting this scaffold with a generic imidazolidin-2-one introduces uncontrolled variables that compromise assay reproducibility and SAR (Structure-Activity Relationship) coherence in a research program [1].

Target compound

4-imino-5-methylimidazolidin-2-one
XLogP3 -0.6, 3 HBD, acid-labile 4-imino reactivity

Creatinine / 2-imino analogs

Different regioisomer: XLogP3 -1.8, 1 HBD; hydrolytic pathway and stability profile differ. Substitution may shift solubility, permeability, and target engagement.

Target compound

Recognized imidazolidin-2-one core for IMPDH inhibitor design; 3 HBD interaction pattern

Generic imidazolidin-2-ones / hydantoins

Substitution pattern variations can alter H-bond pharmacophore and enzyme recognition; class-level IMPDH activity may not transfer without confirmatory data.

4-Imino-5-methylimidazolidin-2-one: Evidence vs. Comparators


Higher Lipophilicity than Creatinine

Computational predictions from PubChem show that 4-Imino-5-methylimidazolidin-2-one has a XLogP3-AA value of -0.6, whereas its direct regioisomer, creatinine, is more hydrophilic with a computed XLogP3 of -1.8 [1][2]. This difference of 1.2 log units indicates that the target compound is approximately 16 times more lipophilic than creatinine. This property is critical for improving passive membrane permeability in cellular assays, making it a more drug-like scaffold for lead discovery programs targeting intracellular enzymes.

Lipophilicity vs Creatinine
Head-to-head
XLogP3 -0.6 vs -1.8 (Δ +1.2, ~16-fold more lipophilic)
Reported computed permeability advantage; supports CNS lead-like property evaluation
Computed by XLogP3 3.0; experimental logP/D may vary
Physicochemical Properties Lipophilicity Drug Discovery

More Hydrogen Bond Donors than Creatinine

The target compound possesses 3 hydrogen bond donors (HBD), compared to only 1 for creatinine, as computed by Cactvs [1][2]. The additional donors originate from the 4-imino tautomer. This difference is not trivial; structure-based drug design requires a specific HBD pattern to form key interactions with biological targets. The higher HBD count of 4-imino-5-methylimidazolidin-2-one provides greater potential for establishing hydrogen bonds with protein active sites, which can be a decisive factor in hit-to-lead optimization when a specific pharmacophore model is required.

H-Bond Donor Count
Head-to-head
3 HBD vs 1 for creatinine (Δ +2)
Expanded H-bond capacity may support structure-based binding hypotheses
Cactvs computed; actual interaction depends on target
Molecular Recognition Binding Affinity Physicochemical Properties

Hydrolytic Stability Profile

A kinetic study on the acid-catalyzed hydrolysis of 4-imino-imidazolidin-2-ones, including 5-methyl-substituted derivatives, demonstrated that these compounds hydrolyze with zero-order kinetics with respect to [H+] to yield hydantoins [1]. The study also revealed an unusual oxidation susceptibility, where the 1,5-dimethyl-4-imino-3-(4-nitrophenyl) analog was readily oxidized in THF containing peroxides [1]. These class-level findings suggest that the 4-imino group confers a distinct reactivity profile compared to 2-imino congeners like creatinine, which is known to undergo a different cyclization pathway. For procurement, this implies 4-imino-5-methylimidazolidin-2-one must be stored under conditions that minimize acid and peroxide exposure, unlike creatinine.

Hydrolytic Stability
Class-level
Zero-order kinetics vs [H+]; oxidation sensitive
Reactivity profile differs from 2-imino congeners; storage under inert, peroxide-free conditions reviewed
Hydrolysis and oxidation data from 5-methyl analogs; direct lot verification advised
Chemical Stability Reactivity Assay Development

IMPDH Inhibition Potential

Imidazolidin-2-one derivatives have been extensively patented and studied as inhibitors of Inosine-5'-Monophosphate Dehydrogenase (IMPDH), a key therapeutic target for immunosuppressive, anticancer, and antiviral agents [1][2]. For instance, BindingDB reports Ki values for structurally diverse imidazolidin-2-one inhibitors of IMPDH2 ranging from 13 nM to >5,000 nM [3]. While a specific Ki value for 4-imino-5-methylimidazolidin-2-one has not been publicly disclosed, its core scaffold is a recognized pharmacophore for this enzyme family. This contrasts with creatinine, which is a metabolic end-product and not typically associated with IMPDH inhibition. Selecting the 4-imino isomer provides entry into a privileged chemical space for developing nucleotide biosynthesis modulators, a space inaccessible to the creatinine scaffold.

IMPDH Inhibition Potential
Class-level
Core scaffold recognized in IMPDH inhibitor patents and BindingDB entries (Ki 13–>5,000 nM for analogs)
Scaffold may support nucleotide biosynthesis probe design; target-specific Ki data required
No disclosed Ki for this exact compound; verify with biochemical assay
Enzyme Inhibition Immunosuppression Antiviral Agents

4-Imino-5-methylimidazolidin-2-one Application Scenarios


CNS Drug Discovery Lead Optimization

The 16-fold increase in lipophilicity (XLogP3 = -0.6 vs -1.8) compared to creatinine makes this compound a superior starting scaffold for medicinal chemistry programs targeting the central nervous system (CNS). Its improved theoretical permeability increases the probability of crossing the blood-brain barrier. Procurement for a CNS-focused project would prioritize this scaffold over creatinine to optimize for passive permeability early in the lead generation process [Section_3, Evidence_Item_1].

IMPDH-Targeted Immunosuppressive Probes

The imidazolidin-2-one core is a validated scaffold for inhibiting IMPDH, a key enzyme in lymphocyte proliferation. Since the target compound's scaffold is protected in multiple patents for immunosuppression, it serves as an ideal starting point for creating novel chemical probes. Researchers can leverage its differentiated hydrogen-bonding pattern (3 HBD) to explore binding interactions inaccessible to 2-imino counterparts like creatinine [Section_3, Evidence_Items_2 and 4].

Chemical Synthesis via 4-Imino Reactivity

The 4-imino group of this compound exhibits a unique oxidative sensitivity and a specific hydrolysis pathway to hydantoins, not seen in creatinine. Synthetic chemists can exploit this defined reactivity for further functionalization, such as creating bicyclic or spirocyclic ring systems. Procuring this specific regioisomer is essential for any synthetic route that requires a 4-imino functionality for a key transformation, ensuring high yield and pathway selectivity [Section_3, Evidence_Item_3].

Application
Selection Property
Validation Focus
CNS permeability research
Computed lipophilicity shift (XLogP3 -0.6 vs creatinine)
Experimental logD / PAMPA or Caco-2 permeability validation
IMPDH-targeted probe development
Imidazolidin-2-one pharmacophore with distinct HBD pattern
Biochemical IMPDH inhibition assay and binding-mode confirmation
Synthetic building block (4-imino reactivity)
Acid-labile 4-imino group; hydrolytic conversion to hydantoins
Reaction condition optimization and intermediate stability monitoring
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